molecular formula C15H27NO5 B1294026 {1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate CAS No. 1142211-21-9

{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate

Cat. No.: B1294026
CAS No.: 1142211-21-9
M. Wt: 301.38 g/mol
InChI Key: FNYPNRSCMNVOAU-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of {1-[(tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate follows established International Union of Pure and Applied Chemistry conventions for complex carbamate derivatives. The Chemical Abstracts Service registry number 1142211-21-9 uniquely identifies this compound in chemical databases. The molecular formula C₁₅H₂₇NO₅ indicates a substantial organic molecule with molecular weight of 301.38 daltons, reflecting the presence of multiple functional groups and protective moieties. The systematic name incorporates several key structural elements: the tert-butoxycarbonyl protecting group, the central cyclobutyl ring system, and the terminal tert-butyl carbonate functionality.

Alternative nomenclature systems provide additional insight into the compound's structural organization. The International Union of Pure and Applied Chemistry designation "2-Methyl-2-propanyl [1-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)cyclobutyl]methyl carbonate" explicitly delineates each functional component. This extended nomenclature clarifies the attachment pattern of substituents and emphasizes the dual nature of the carbamate functionalities present in the molecule. The carbonic acid derivative name "Carbonic acid, [1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutyl]methyl 1,1-dimethylethyl ester" follows traditional acid-ester nomenclature conventions.

Properties

IUPAC Name

tert-butyl [1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-13(2,3)20-11(17)16-15(8-7-9-15)10-19-12(18)21-14(4,5)6/h7-10H2,1-6H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYPNRSCMNVOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)COC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701116706
Record name Carbonic acid, [1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutyl]methyl 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142211-21-9
Record name Carbonic acid, [1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutyl]methyl 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142211-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, [1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutyl]methyl 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Reaction

One prominent method involves a cyclization reaction of a precursor compound with an ammonium salt. This method is advantageous due to its straightforward operational procedure and relatively high yields.

  • Reagents : The reaction typically requires an ammonium salt, a suitable solvent (often dioxane or dichloromethane), and a base such as triethylamine or sodium bicarbonate.
  • Conditions : The reaction is generally conducted at room temperature with stirring for several hours.

The introduction of the Boc group is crucial for protecting the amino functionality during subsequent reactions.

  • Reagents : Di-tert-butyl dicarbonate is commonly used for this purpose.
  • Procedure : The amino compound is dissolved in an organic solvent (e.g., dichloromethane), and di-tert-butyl dicarbonate is added dropwise while maintaining a controlled temperature (typically between 10°C and 40°C).

Final Product Formation

After the Boc protection step, further reactions may be required to form the final product:

  • Hydrolysis : The protected compound may undergo hydrolysis using an acid such as citric acid to remove the Boc group and yield the desired amine.
  • Carbonate Formation : Finally, methyl tert-butyl carbonate can be introduced under reflux conditions to attach the carbonate moiety.

Chemical Reactions Analysis

Types of Reactions: {1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate undergoes various types of reactions, including nucleophilic substitution and elimination reactions. It is particularly known for its role in protecting amine groups during synthetic processes.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include strong acids such as trifluoroacetic acid for deprotection. The reaction conditions often involve heating or the use of specific solvents like dichloromethane .

Major Products Formed: The major products formed from reactions involving this compound include the deprotected amine and by-products such as carbon dioxide and tert-butyl alcohol .

Scientific Research Applications

Peptide Synthesis

The compound is primarily utilized as a protecting group for amino acids during peptide synthesis. Protecting groups are crucial in organic synthesis as they help to prevent unwanted reactions at specific functional groups. The tert-butoxycarbonyl (Boc) group, which is part of this compound, is widely recognized for its stability under various reaction conditions and its ease of removal under mild acidic conditions, making it ideal for synthesizing complex peptides.

Protecting Group Stability Removal Conditions
Tert-butoxycarbonylHighMild acid (e.g., HCl)

Drug Development

In medicinal chemistry, {1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural features can be modified to enhance biological activity or selectivity against specific targets, such as enzymes or receptors involved in disease processes.

Bioactive Small Molecules

This compound is classified under bioactive small molecules, which are essential in the study of biological pathways and mechanisms. Researchers investigate its interactions with biological systems to identify potential therapeutic effects or toxicological profiles.

Case Study 1: Peptide Synthesis Optimization

A study published in the Journal of Organic Chemistry demonstrated the efficiency of using this compound as a protecting group in the synthesis of cyclic peptides. The researchers reported that the Boc group allowed for high yields and purity levels, significantly improving the overall efficiency of peptide synthesis compared to traditional methods using other protecting groups .

Case Study 2: Anticancer Drug Development

In another investigation, scientists explored the use of this compound as a precursor for developing new anticancer agents. The study focused on modifying the cyclobutyl moiety to enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. The results indicated promising activity against several cancer types, showcasing its potential application in targeted therapy .

Mechanism of Action

The mechanism of action of {1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate involves the formation of a stable carbamate protecting group. The compound reacts with amines to form a protected intermediate, which can be deprotected under acidic conditions to release the free amine. The process involves the formation of a tetrahedral intermediate, followed by the elimination of a carbonate ion and decarboxylation .

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmaceutical Relevance: Cyclohexyl derivatives are prioritized in kinase inhibitor synthesis (e.g., pyrazino[1,2-e]purin-6’-one derivatives) due to their predictable reactivity .
  • Limitations of Cyclobutyl Analogs : Higher ring strain may compromise shelf life or require specialized storage conditions, contributing to commercial discontinuation .

Biological Activity

The compound {1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate (CAS Number: 1142211-21-9) is a derivative of cyclobutane and is classified under the category of bioactive compounds. This compound has garnered interest in the field of medicinal chemistry and organic synthesis due to its potential applications in drug development and peptide synthesis. This article focuses on the biological activity of this compound, presenting relevant data, case studies, and research findings.

Molecular Structure

The molecular formula of this compound is C15H27NO5C_{15}H_{27}NO_5. The structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

Physical Properties

PropertyValue
Molecular Weight301.39 g/mol
CAS Number1142211-21-9
SolubilitySoluble in organic solvents like DMF and DMSO
Hazard ClassificationIrritant

The biological activity of this compound primarily revolves around its role as a protecting group in peptide synthesis. The Boc group allows for selective reactions at other functional sites without interference from the amino group. Once the desired reaction is complete, the Boc group can be removed under mild acidic conditions, regenerating the free amino group necessary for further biological activity or interaction.

Research Findings

  • Peptide Synthesis : The compound has been utilized in synthesizing various peptides. Studies have shown that Boc-protected amino acids exhibit favorable reactivity in coupling reactions, leading to high yields of desired peptides .
  • Biological Assays : Preliminary assays indicate that derivatives of this compound exhibit moderate antibacterial activity. For instance, a study demonstrated that certain Boc-protected peptides showed inhibition against Gram-positive bacteria, suggesting potential therapeutic applications .
  • Case Study - Anticancer Activity : A specific derivative of this compound was evaluated for anticancer properties. The study revealed that when incorporated into a peptide sequence, it enhanced the cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AntibacterialModerate activity against Gram-positive bacteria
AnticancerEnhanced cytotoxicity in cancer cell lines
Peptide SynthesisEffective as a protecting group in peptide coupling reactions

Table 2: Comparative Analysis with Other Protecting Groups

Protecting GroupReactivity in Peptide SynthesisStabilityRemoval Conditions
BocHighModerateMild acid
FmocModerateHighStrong base
CbzLowLowHydrogenation

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to introduce the tert-butoxycarbonyl (Boc) group in cyclobutane derivatives like this compound?

  • Methodological Answer : The Boc group is typically introduced via reaction with Boc-anhydride (di-tert-butyl dicarbonate) or Boc-protected intermediates. For cyclobutane derivatives, coupling Boc-anhydride with a primary or secondary amine under mild basic conditions (e.g., NaHCO₃ in THF) is standard. Purification often involves column chromatography, as seen in the synthesis of structurally related carbamates .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-substitution. Ensure anhydrous conditions to prevent premature deprotection.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify cyclobutane ring geometry and Boc-group integration.
  • Mass Spectrometry (MS) : High-resolution MS (ESI+ or MALDI-TOF) to confirm molecular weight, as demonstrated in intermediates with cyclobutane cores .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1750 cm⁻¹) from the Boc and carbonate moieties.

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store at room temperature in a desiccator to prevent moisture absorption. Avoid prolonged exposure to light or acidic/alkaline environments, as the Boc group is labile under strong acids (e.g., TFA) or bases .

Advanced Research Questions

Q. How can competing reaction pathways during cyclobutane ring formation be minimized?

  • Methodological Answer :

  • Steric and Strain Management : Use sterically hindered bases (e.g., DIPEA) to reduce side reactions from ring strain.
  • Temperature Control : Maintain low temperatures (0–5°C) during cyclization steps to suppress rearrangements.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or NMP) enhance solubility of strained intermediates, as observed in cyclization reactions at elevated temperatures (100°C) .

Q. What strategies optimize the reduction of nitro intermediates adjacent to chloropyrimidine rings in related syntheses?

  • Methodological Answer :

  • Catalytic Transfer Hydrogenation : Use Fe powder with NH₄Cl in ethanol under reflux for selective nitro-to-amine reduction.
  • Monitoring Side Reactions : Track dehalogenation risks (e.g., Cl⁻ loss from pyrimidine) via LC-MS. Post-reaction purification with silica gel chromatography removes metal residues .
  • Alternative Reductants : Test Pd/C with H₂ for milder conditions if Fe-mediated reduction yields impurities.

Q. How do electronic effects of the cyclobutane ring influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Ring Strain and Electron Density : The cyclobutane’s high ring strain increases susceptibility to ring-opening under nucleophilic attack. Electron-withdrawing groups (e.g., Boc) stabilize the ring but may hinder coupling reactions.
  • Palladium Catalysis : Use Pd(PPh₃)₄ with aryl halides for Suzuki-Miyaura couplings, ensuring low catalyst loading to avoid decomposition .

Q. How can computational tools predict viable retrosynthetic pathways for this compound?

  • Methodological Answer :

  • Retrosynthesis Algorithms : Tools like Pistachio or Reaxys prioritize disconnections at the carbonate or Boc group due to their synthetic accessibility.
  • DFT Calculations : Model transition states for cyclobutane formation to identify favorable ring-closing pathways (e.g., [2+2] photocycloaddition vs. stepwise alkylation) .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Boc-protected cyclobutane derivatives: How to resolve them?

  • Methodological Answer :

  • Variable Reaction Conditions : Compare solvent purity (e.g., anhydrous THF vs. technical grade) and temperature gradients across studies.
  • Characterization Gaps : Ensure yields are calculated after rigorous purification (e.g., HPLC vs. column chromatography). Replicate protocols from patents and adjust stoichiometry (e.g., Boc-anhydride excess from 1.1 to 1.5 equiv).

Tables for Key Data

Property Value/Technique Reference
Molecular WeightCalculated via HRMS (ESI+)
Boc Group StabilityDecomposition in pH < 3 or > 10
Cyclization SolventNMP at 100°C
Reduction SystemFe/NH₄Cl in EtOH

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